molecular formula C10H14O4S B14301090 Acetic acid;(4-methylsulfinylphenyl)methanol CAS No. 112460-39-6

Acetic acid;(4-methylsulfinylphenyl)methanol

Cat. No.: B14301090
CAS No.: 112460-39-6
M. Wt: 230.28 g/mol
InChI Key: WAWMSAVFCYMNOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid;(4-methylsulfinylphenyl)methanol is a compound that combines the properties of acetic acid and (4-methylsulfinylphenyl)methanol Acetic acid is a simple carboxylic acid with a pungent odor and is widely used in the chemical industry (4-methylsulfinylphenyl)methanol is an organic compound with a phenyl group substituted with a methylsulfinyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(4-methylsulfinylphenyl)methanol can be achieved through several methods. One common approach involves the reaction of (4-methylsulfinylphenyl)methanol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of acetic acid involves the carbonylation of methanol. This process uses methanol and carbon monoxide in the presence of a rhodium-based catalyst at high temperatures and pressures to produce acetic acid with high selectivity . The production of (4-methylsulfinylphenyl)methanol can be achieved through the oxidation of (4-methylsulfanylphenyl)methanol using oxidizing agents such as hydrogen peroxide or sodium periodate .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(4-methylsulfinylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be further oxidized to a sulfone group using strong oxidizing agents.

    Reduction: The compound can be reduced to (4-methylsulfanylphenyl)methanol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium periodate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: (4-methylsulfonylphenyl)methanol.

    Reduction: (4-methylsulfanylphenyl)methanol.

    Substitution: Various substituted phenylmethanols depending on the nucleophile used.

Scientific Research Applications

Acetic acid;(4-methylsulfinylphenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;(4-methylsulfinylphenyl)methanol involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic acid: Similar structure but lacks the methylsulfinyl and hydroxymethyl groups.

    (4-methylsulfonyl)phenylacetic acid: Contains a sulfonyl group instead of a sulfinyl group.

    (4-methylsulfanyl)phenylmethanol: Contains a sulfanyl group instead of a sulfinyl group.

Uniqueness

Acetic acid;(4-methylsulfinylphenyl)methanol is unique due to the presence of both acetic acid and (4-methylsulfinylphenyl)methanol moieties.

Properties

CAS No.

112460-39-6

Molecular Formula

C10H14O4S

Molecular Weight

230.28 g/mol

IUPAC Name

acetic acid;(4-methylsulfinylphenyl)methanol

InChI

InChI=1S/C8H10O2S.C2H4O2/c1-11(10)8-4-2-7(6-9)3-5-8;1-2(3)4/h2-5,9H,6H2,1H3;1H3,(H,3,4)

InChI Key

WAWMSAVFCYMNOI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CS(=O)C1=CC=C(C=C1)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.